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Cat. No.: B7823277 Get Quote

Executive Summary
This document provides a detailed overview of the key thermochemical properties of 3-

Propylidenephthalide (CAS: 17369-59-4), a bicyclic lactone. The determination of

thermochemical data, such as the enthalpy of formation, is crucial for understanding the

molecule's energetic stability, which has implications for reaction chemistry, synthesis

optimization, and safety assessments in drug development and manufacturing.

The experimental data presented herein are derived from a comprehensive study utilizing

rotating-bomb combustion calorimetry and Knudsen effusion techniques to determine the

enthalpies of formation in the crystalline and gaseous states. While the definitive study on 3-

Propylidenephthalide by Ribeiro da Silva et al. is noted, the specific quantitative data was not

accessible in publicly available literature at the time of this guide's compilation. Therefore, this

guide utilizes the published data for the closely related homolog, (Z)-3-butylidenephthalide, as

a representative example to illustrate the data structure and experimental protocols. This

approach provides a robust framework for understanding the thermochemical landscape of this

class of compounds.

Physicochemical and Thermochemical Data
The fundamental thermochemical parameters for (Z)-3-butylidenephthalide, serving as a proxy

for 3-Propylidenephthalide, are summarized below. All values are referenced to a temperature

of T = 298.15 K and a standard pressure p° = 0.1 MPa.
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Table 1: Molar Mass and Energy of Combustion
Compound

Molar Mass
(g·mol⁻¹)

-Δcu°(cr) (kJ·mol⁻¹) -ΔcH°(cr) (kJ·mol⁻¹)

(Z)-3-

Butylidenephthalide
188.22 5937.1 ± 1.2 5938.9 ± 1.2

Δcu°(cr): Standard massic energy of combustion of the crystalline compound.

ΔcH°(cr): Standard molar enthalpy of combustion of the crystalline compound.

Table 2: Enthalpies of Phase Transition
Compound Tfus/K ΔcrlHm° (kJ·mol⁻¹) ΔcrgHm° (kJ·mol⁻¹)

(Z)-3-

Butylidenephthalide
358.2 ± 0.3 24.3 ± 0.4 99.3 ± 1.0

Tfus/K: Temperature of fusion.

ΔcrlHm°: Standard molar enthalpy of fusion.

ΔcrgHm°: Standard molar enthalpy of sublimation.

Table 3: Derived Enthalpies of Formation
Compound -ΔfHm°(cr) (kJ·mol⁻¹) -ΔfHm°(g) (kJ·mol⁻¹)

(Z)-3-Butylidenephthalide 302.4 ± 1.9 203.1 ± 2.1

ΔfHm°(cr): Standard molar enthalpy of formation in the crystalline state.

ΔfHm°(g): Standard molar enthalpy of formation in the gaseous state.

Experimental Protocols
The acquisition of the thermochemical data presented relies on two primary experimental

techniques: rotating-bomb combustion calorimetry for determining the enthalpy of combustion

and the Knudsen effusion method for determining the enthalpy of sublimation.
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Rotating-Bomb Combustion Calorimetry
This method is employed to determine the standard molar enthalpy of combustion (ΔcH°) of the

crystalline solid.

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by the

combustion of a certified reference standard, typically benzoic acid (NIST Standard

Reference Material 39j), under standardized conditions.

Sample Preparation: The crystalline 3-Propylidenephthalide sample is compressed into

pellets.

Combustion Procedure:

A pellet of known mass is placed in a silica crucible within the calorimetric bomb.

A cotton thread fuse is positioned to ensure ignition, and a small, known amount of

deionized water is added to the bomb to ensure a defined final state for the combustion

products.

The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of

3.04 MPa.

The bomb is placed in the calorimeter, which is filled with a precise amount of water. The

system is allowed to reach thermal equilibrium.

Ignition is initiated by passing an electrical current through a platinum wire in contact with

the cotton fuse.

The temperature change of the calorimetric system is monitored with high precision (e.g.,

to ±10⁻⁴ K) until the final state is reached.

Analysis and Correction: The raw data is corrected for the energy of ignition and the

formation of nitric acid from residual N₂(g) in the bomb. The standard specific energy of

combustion (Δcu°) is calculated, and standard Washburn corrections are applied to convert

this to the standard molar enthalpy of combustion (ΔcH°).
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Knudsen Effusion Technique
This technique is used to measure the temperature dependence of the vapor pressure of the

solid, from which the standard molar enthalpy of sublimation (ΔsubHm°) is derived.

Apparatus: The setup consists of a Knudsen effusion cell (typically a small, cylindrical

container with a precisely machined small orifice in the lid) suspended from a high-precision

microbalance within a high-vacuum chamber. The cell is housed within a temperature-

controlled furnace.

Procedure:

A sample of crystalline 3-Propylidenephthalide is loaded into the effusion cell.

The system is evacuated to a high vacuum (e.g., < 10⁻⁴ Pa).

The cell is heated to a series of constant, precisely measured temperatures.

At each temperature, the rate of mass loss ( dm/dt ) due to the effusion of vapor through

the orifice is measured by the microbalance.

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated

using the Knudsen equation: p = ( dm/dt ) * (1/AoWc) * √(2πRT/M) where Ao is the area of

the effusion orifice, M is the molar mass of the effusing gas, R is the ideal gas constant, and

Wc is the Clausing transmission probability factor for the orifice.

Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation at the mean

temperature of the experimental range is derived from the slope of the ln(p) versus 1/T plot,

according to the integrated form of the Clausius-Clapeyron equation. This value is then

adjusted to the reference temperature T = 298.15 K using heat capacity data.

Derivation of Gas-Phase Enthalpy of Formation
The primary goal of these experimental measurements is to determine the standard molar

enthalpy of formation in the gaseous phase (ΔfHm°(g)). This value is a crucial descriptor of the

intrinsic stability of the molecule, free from intermolecular forces present in the condensed
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phase. The derivation follows a logical pathway based on Hess's Law, connecting the

experimental results.

Combustion Calorimetry

Vapor Pressure Measurement

Final Derivation

Propylidene Phthalide (cr)

Rotating-Bomb
Combustion Calorimetry

ΔcHm°(cr)
Standard Enthalpy of Combustion

 yields

ΔfHm°(cr)
Standard Enthalpy of
Formation (crystalline)

 using ΔfHm° for
CO₂(g) & H₂O(l)

Knudsen Effusion
Technique

ΔfHm°(g)
Standard Enthalpy of
Formation (gaseous)

Vapor Pressure Data
p vs. T

 yields

ΔsubHm°
Standard Enthalpy of Sublimation

 via Clausius-Clapeyron Eq.

 ΔfHm°(g) = ΔfHm°(cr) + ΔsubHm°

Propylidene Phthalide (cr)
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Click to download full resolution via product page

Caption: Workflow for determining the gas-phase standard molar enthalpy of formation.

The diagram above illustrates the experimental and computational workflow. The enthalpy of

combustion of the crystalline solid is first measured. This value, combined with the known

standard enthalpies of formation for the combustion products (CO₂ and H₂O), allows for the

calculation of the standard enthalpy of formation of the crystalline solid. Separately, the

enthalpy of sublimation is determined from vapor pressure measurements. Finally, the standard

enthalpy of formation in the gaseous state is derived by summing the enthalpy of formation of

the crystal and the enthalpy of sublimation.

To cite this document: BenchChem. [Thermochemical Properties of Propylidene Phthalide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7823277#thermochemical-properties-of-propylidene-
phthalide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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